molecular formula C8H7Cl2N3 B13580720 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B13580720
M. Wt: 216.06 g/mol
InChI Key: DQNYFYLUSNFSPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with chlorine, chloromethyl, and methyl groups. This scaffold is notable for its versatility in medicinal chemistry due to its ability to interact with biological targets such as kinases, phosphodiesterases, and antimicrobial enzymes .

Properties

Molecular Formula

C8H7Cl2N3

Molecular Weight

216.06 g/mol

IUPAC Name

6-chloro-5-(chloromethyl)-1-methylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H7Cl2N3/c1-13-8-6(4-11-13)2-5(3-9)7(10)12-8/h2,4H,3H2,1H3

InChI Key

DQNYFYLUSNFSPN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=C(C=C2C=N1)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step procedures starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Chlorination: Introduction of the chloro group at the 6-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Chloromethylation: The chloromethyl group at the 5-position can be introduced using formaldehyde and hydrochloric acid or other chloromethylating agents under controlled conditions.

    Methylation: The methyl group at the 1-position is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the oxidation state of the nitrogen atoms or the substituents.

    Coupling Reactions: The pyrazolo[3,4-b]pyridine core can engage in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate bases under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido, thiol, or amino derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has diverse applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and anti-inflammatory drugs.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting materials.

    Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The chloro and chloromethyl groups can interact with molecular targets through covalent or non-covalent interactions, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Structural Analog: 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Key Differences :

  • Core Heterocycle : Pyrimidine (positions 3,4-d) vs. pyridine (positions 3,4-b).
  • Substituent Positions : Chlorine at position 4 and chloromethyl at position 6 (vs. chlorine at position 6 and chloromethyl at position 5 in the target compound).
    Functional Implications :
  • Synthetic routes differ: The analog is synthesized via Pd-catalyzed cross-coupling, while the target compound may use FeCl3-SiO2 catalyzed cyclization (similar to ) .

Hybrid Systems: Thieno[2,3-d]pyrimidine-Coumarin-Pyrazolo[3,4-b]pyridine Derivatives

Example: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one (). Key Differences:

  • Extended Fused Systems: Incorporation of coumarin and thienopyrimidine moieties.
  • Biological Activity: Demonstrates dual functionality—antimicrobial (coumarin) and anticancer (thienopyrimidine) properties, unlike the target compound, which lacks fused systems . Synthesis: Requires multi-step reactions with FeCl3-SiO2 catalysis, yielding 75%, compared to simpler one-pot syntheses for the target compound .

Anticancer Agents: WRH-2412 and Related Derivatives

Example : 4-(4-Hydroxyphenyl)-1,3,6-triphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (WRH-2412, ).
Key Differences :

  • Substituents : Carbonitrile and hydroxylphenyl groups (vs. chloromethyl/chlorine in the target compound).
  • Activity: WRH-2412 shows broad-spectrum antiproliferative activity (IC50 < 1 µM in HCC cell lines), likely due to the electron-withdrawing carbonitrile enhancing DNA intercalation . Synthesis: Uses Knoevenagel condensation, differing from the chloromethylation pathways of the target compound .

Antiviral Derivatives: β-Amino Acid-Functionalized Pyrazolo[3,4-b]pyridines

Example: Ethyl 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (). Key Differences:

  • Substituents: Ethyl carboxylate and phenylamino groups (vs. chloromethyl/chlorine).

Kinase Inhibitors: Dichlorophenyl-Substituted Analogs

Example : 6-Chloro-5-(2,6-dichlorophenyl)-2-phenyl-2H-pyrazolo[3,4-b]pyridin-3-amine ().
Key Differences :

  • Substituents : Dichlorophenyl and amine groups (vs. chloromethyl/methyl).
  • Activity : Inhibits MNK1 kinase (IC50 = 12 nM) via π-π stacking interactions with the dichlorophenyl group, a feature absent in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity Synthesis Method Reference ID
6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine Cl (C6), CH2Cl (C5), CH3 (N1) Kinase inhibition (predicted) FeCl3-SiO2 catalyzed cyclization
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Cl (C4), CH2Cl (C6), CH3 (N1) Phosphodiesterase-5 inhibition Pd-catalyzed cross-coupling
WRH-2412 Pyrazolo[3,4-b]pyridine C≡N (C5), 4-hydroxyphenyl (C4) Anticancer (HCC) Knoevenagel condensation
Thieno-coumarin hybrid () Pyrazolo[3,4-b]pyridine Thienopyrimidine, coumarin Antimicrobial, anticancer Multi-step FeCl3-SiO2 catalysis
Ethyl 4-(phenylamino)-1-phenyl-pyrazolo[3,4-b]pyridine-5-carboxylate Pyrazolo[3,4-b]pyridine COOEt (C5), NHPh (C4) Antiviral (HIV-1) SNAr reaction with anilines

Key Research Findings

  • Substituent Impact: Chlorine and chloromethyl groups in the target compound improve electrophilicity and metabolic stability compared to hydroxyl or amino substituents .
  • Synthetic Efficiency : One-pot syntheses (e.g., using FeCl3-SiO2) yield the target compound in moderate-to-good yields (60–75%), comparable to hybrid systems but more efficient than multi-step kinase inhibitors .
  • Biological Versatility : While the target compound’s activity is less documented, structural analogs highlight the pyrazolo[3,4-b]pyridine core’s adaptability for kinase, antiviral, and anticancer applications .

Biological Activity

6-Chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound notable for its dual functionality due to the presence of both chloro and chloromethyl groups. This structural configuration enhances its reactivity and potential as a pharmaceutical agent. The compound has garnered attention in medicinal chemistry for its ability to interact with various biological targets, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C8H7Cl2N2\text{C}_8\text{H}_7\text{Cl}_2\text{N}_2

This compound features a pyrazolo[3,4-b]pyridine core with distinct substituents that influence its biological activity. The presence of halogen atoms allows for diverse interaction mechanisms, including both covalent and non-covalent interactions with biological macromolecules.

The biological activity of this compound is primarily linked to its potential as an inhibitor of specific enzymes or receptors. Research indicates that it may modulate various biological pathways through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are crucial in cellular signaling pathways. For instance, it exhibits significant inhibition of DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), which is involved in several neurodegenerative diseases and cancer .
  • Receptor Interaction : The unique structure allows it to bind effectively to various receptors, influencing cellular responses and potentially leading to therapeutic effects.

Pharmacological Properties

The pharmacological properties of this compound include:

  • Antioxidant Activity : Studies have demonstrated that derivatives of this compound possess robust antioxidant properties, which can mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : It has been observed to reduce pro-inflammatory responses in microglial cells, indicating potential applications in treating neuroinflammatory conditions .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound and its derivatives. Key findings include:

StudyFocusFindings
Study 1DYRK1A InhibitionDemonstrated nanomolar-level inhibitory activity against DYRK1A with promising therapeutic implications for neurodegenerative diseases .
Study 2Antioxidant PropertiesConfirmed significant antioxidant effects through ORAC assays and LPS-induced pro-inflammatory response evaluations in BV2 microglial cells .
Study 3Structure-Activity RelationshipInvestigated how structural modifications influence biological activity; highlighted the importance of halogen substituents in enhancing enzyme affinity.

Synthesis and Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for various modifications. Its ability to undergo further chemical transformations makes it a valuable intermediate in organic synthesis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-5-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Condensation Reactions : React 4-chloro-1H-pyrazolo[3,4-b]pyridine with chloromethylating agents (e.g., chloromethyl ethers) under basic conditions. Monitor reaction progress via TLC to avoid over-substitution .
  • Cyclization Strategies : Use ethyl acetoacetate or β-ketoesters with 5-aminopyrazole precursors under acidic conditions (e.g., H₂SO₄) to form the pyrazolopyridine core. Yields improve with slow addition of reagents and controlled temperature (60–80°C) .
  • Yield Optimization : Compare methods (e.g., Mannich-type reactions vs. one-pot syntheses). For example, Mannich reactions yield 60–75% purity, while one-pot methods in ethanolic KOH achieve higher regioselectivity (77% yield for similar derivatives) .

Q. How does the solubility and stability of this compound influence experimental design?

  • Methodological Answer :

  • Solubility : Highly soluble in dichloromethane (DCM) and ethanol (EtOH), but poorly soluble in water. Use DCM for extraction and EtOH for recrystallization. For biological assays, dissolve in DMSO (≤1% v/v) to avoid solvent interference .
  • Stability : Stable at room temperature in inert atmospheres. Degrades under prolonged exposure to acids/bases. Store under nitrogen at –20°C. Confirm stability via HPLC (retention time consistency) before critical experiments .

Q. What spectroscopic techniques are essential for characterizing its structure?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 2.5 ppm for N-methyl groups; δ 4.3 ppm for chloromethyl protons) .
  • XRD : Resolve crystal packing and hydrogen-bonding interactions. For example, pyrazolopyridine derivatives often exhibit planar fused-ring systems with bond angles of ~120° .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 231.03) and fragmentation patterns .

Advanced Research Questions

Q. How can substituent effects on biological activity be systematically studied?

  • Methodological Answer :

  • SAR Studies : Replace the chloromethyl group with bromo/iodo analogs and assess activity shifts. For example, 3'-diethylaminomethyl substitution in pyrazolopyridines increased anti-Leishmania activity (IC₅₀ = 0.12 µM vs. 0.39 µM for parent compounds) .
  • QSAR Modeling : Use Hansch-Fujita hydrophobic parameters (log P) and Sterimol steric descriptors (B2, L). For kinase inhibitors, log P < 3.5 and moderate steric bulk optimize membrane permeability and target binding .

Q. What computational methods predict binding modes with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with FGFR1 kinase. Key interactions include N(1)-H hydrogen bonding to the hinge region (validated by N-methylation abolishing activity) .
  • DFT Calculations : CAM-B3LYP/6-311++G(d,p) basis sets evaluate electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic attack susceptibility at C7 .

Q. How can synthetic byproducts be minimized during large-scale preparation?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR to track intermediates (e.g., azide intermediates in one-pot syntheses). Adjust stoichiometry if nitration byproducts (e.g., para-substituted benzyl derivatives) exceed 5% .
  • Purification : Combine column chromatography (silica gel, hexane/EtOAc gradient) with preparative HPLC (C18 column, acetonitrile/water) to isolate >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.